molecular formula C19H20N2O3S B11574290 N-(3-Methoxy-propyl)-2-[3-(thiophene-2-carbonyl)-indol-1-yl]-acetamide

N-(3-Methoxy-propyl)-2-[3-(thiophene-2-carbonyl)-indol-1-yl]-acetamide

Cat. No.: B11574290
M. Wt: 356.4 g/mol
InChI Key: MEOQRSOJYJRCTL-UHFFFAOYSA-N
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Description

N-(3-METHOXYPROPYL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPROPYL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Thiophene-2-Carbonyl Group: This step involves the acylation of the indole core with thiophene-2-carbonyl chloride in the presence of a base like pyridine or triethylamine.

    Attachment of the N-(3-METHOXYPROPYL) Group: The final step involves the reaction of the intermediate with 3-methoxypropylamine under suitable conditions, such as refluxing in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPROPYL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-METHOXYPROPYL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-METHOXYPROPYL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE: can be compared with other indole derivatives, such as:

Uniqueness

The uniqueness of N-(3-METHOXYPROPYL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE lies in its specific substitution pattern and the presence of the thiophene-2-carbonyl group, which may impart distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-[3-(thiophene-2-carbonyl)indol-1-yl]acetamide

InChI

InChI=1S/C19H20N2O3S/c1-24-10-5-9-20-18(22)13-21-12-15(14-6-2-3-7-16(14)21)19(23)17-8-4-11-25-17/h2-4,6-8,11-12H,5,9-10,13H2,1H3,(H,20,22)

InChI Key

MEOQRSOJYJRCTL-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CS3

Origin of Product

United States

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